molecular formula C20H20N6O B12242478 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile

3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B12242478
M. Wt: 360.4 g/mol
InChI Key: BPHVKINXEUVXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound featuring a quinazolinone core, a piperidine ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles (e.g., using water as a solvent) could be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, converting it to a hydroxyl group.

    Substitution: The piperidine and pyrazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable scaffold in organic synthesis.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their anticancer, antiviral, and antibacterial properties. The quinazolinone core is known for its pharmacological activity, and modifications at the piperidine and pyrazine rings can enhance these effects .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable starting material for large-scale synthesis.

Mechanism of Action

The mechanism of action of 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but lack the piperidine and pyrazine moieties.

    Piperidine Derivatives: Compounds such as 4-(2-methyl-4-oxoquinazolin-3-yl)methylpiperidine are similar but do not contain the pyrazine ring.

    Pyrazine Derivatives: Compounds like pyrazine-2-carbonitrile share the pyrazine moiety but lack the quinazolinone and piperidine components.

Uniqueness

The uniqueness of 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile lies in its combination of three distinct pharmacophores: the quinazolinone core, the piperidine ring, and the pyrazine moiety. This structural complexity allows for a wide range of biological activities and chemical reactivity, making it a highly versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

3-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C20H20N6O/c1-14-24-17-5-3-2-4-16(17)20(27)26(14)13-15-6-10-25(11-7-15)19-18(12-21)22-8-9-23-19/h2-5,8-9,15H,6-7,10-11,13H2,1H3

InChI Key

BPHVKINXEUVXKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=CN=C4C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.